B1578318 Cycloviolacin O21

Cycloviolacin O21

Cat. No.: B1578318
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloviolacin O2 (cyO2) is a prototypic cyclotide, a family of cyclic cysteine-rich peptides characterized by a conserved cyclic cystine knot (CCK) structural motif. It is derived from Viola odorata (sweet violet) and has been extensively studied for its stability, membrane-targeting properties, and broad-spectrum bioactivities, including cytotoxicity, antimicrobial, and anthelmintic effects . Its structure comprises 30 amino acids with three conserved disulfide bonds, forming a rigid hydrophobic core and surface-exposed loops critical for biological interactions . Notably, cyO2 exhibits exceptional resistance to thermal and enzymatic degradation, attributed to its cyclic backbone and knotted disulfide topology .

Properties

bioactivity

Antimicrobial

sequence

GLPVCGETCVTGSCYTPGCTCSWPVCTRN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Cyclotides

Cyclotides are categorized into two subfamilies: the Möbius (e.g., kalata B1) and bracelet (e.g., cyO2). Below, cyO2 is compared with structurally or functionally analogous cyclotides, focusing on sequence variations, physicochemical properties, and bioactivity.

Structural and Physicochemical Comparisons
Cyclotide Subfamily Key Structural Features Hydrophobicity Surface Charge (Electrostatic Potential)
Cycloviolacin O2 Bracelet Glu6, Lys10, Lys17, Lys22; hydrophobic patch in loop 5 High High (extensive blue surface area)
Viba 11 Bracelet Glycine in loop 3 (vs. Ser in cyO2) High Similar to cyO2
Vija 10 Bracelet Fewer cationic residues in loop 5; hydrophobic loop 3 Moderate Low (small blue surface area)
Kalata B1 Möbius Absence of charged residues in loop 5; flexible backbone Low Neutral
Cycloviolacin H4 Bracelet Large hydrophobic surface patch Very High Moderate
Cycloviolacin Y5 Bracelet Highest hydrophobic surface area among Viola cyclotides Very High Low

Key Observations :

  • Loop 3 and 5 Modifications: Viba 11 differs from cyO2 by a single substitution (Gly/Ser in loop 3), yet retains similar cytotoxicity (IC50 = 0.724 μM vs. cyO2’s sub-μM range) .
  • Hydrophobicity-Bioactivity Correlation : Cycloviolacin Y5 and H4, both highly hydrophobic, exhibit potent hemolytic activity (Y5: 100% hemolysis at 10 μM; H4: most hemolytic cyclotide reported) . cyO2, while hydrophobic, balances charge and hydrophobicity for selective membrane targeting .
Functional Comparisons
2.2.1 Cytotoxicity
  • cyO2 vs. Kalata B1/B2: cyO2 demonstrates 10–20-fold higher cytotoxicity against cancer cells (e.g., T24 bladder carcinoma, IC50 < 1 μM) due to its cationic surface and membrane-disruptive properties. Kalata B1/B2, with neutral surfaces, show minimal cytotoxicity .
  • cyO2 vs.
2.2.2 Membrane Selectivity
  • Anionic Membrane Preference : cyO2 selectively disrupts anionic lipid bilayers (e.g., phosphatidylserine-rich cancer cell membranes) with 90% leakage at 5 μM, while kalata B1 causes <20% leakage even at 20 μM .
  • Role of Charged Residues : Neutralizing cyO2’s Glu6 reduces anthelmintic activity 6-fold, while acetylation of lysines (Lys10,17,22) decreases activity 18-fold, underscoring the necessity of charged residues for membrane binding .
2.2.3 Hemolytic Activity
  • cyO2 vs. H4/Y5 : cyO2 exhibits moderate hemolysis (50% at 20 μM), whereas H4 and Y5 achieve 100% hemolysis at 10 μM. This disparity is attributed to H4’s larger hydrophobic patch and Y5’s extreme hydrophobicity .
Mechanistic Insights
  • Surface Electrostatic Potential: cyO2’s high positive charge enhances binding to anionic microbial/cancer cell membranes, while its hydrophobic loops facilitate lipid bilayer insertion .
  • Selective Toxicity: Unlike H4/Y5, cyO2’s balanced charge-hydrophobicity ratio minimizes non-specific hemolysis, making it a safer therapeutic candidate .

Tables and Figures Referenced in Evidence :

  • Figure 6 in : LC-MS stability comparison of cyO2 in historical and modern Viola samples.
  • Figure 5 in : Structural surface models of cyO2, Y1, Y5, and kalata B1.
  • Electrostatic Potential Maps in : Contrasting cyO2 and vija 10.

Conflicting Evidence Note:

  • Glu6 methylation enhances cyO2’s membrane disruption in neutralized lipid assays but reduces anthelmintic activity . This suggests context-dependent roles for charged residues, warranting further study.

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